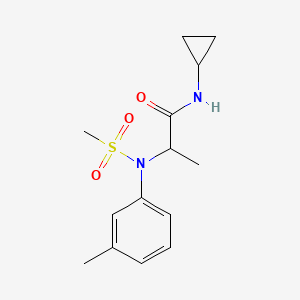![molecular formula C17H20N2O3S B4462860 N-isopropyl-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4462860.png)
N-isopropyl-3-[methyl(phenylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-isopropyl-3-[methyl(phenylsulfonyl)amino]benzamide, also known as JP-8-055, is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKCs are involved in a wide range of cellular processes, including cell growth, differentiation, apoptosis, and signal transduction. The inhibition of PKC activity has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammation, and cardiovascular disorders.
Mécanisme D'action
N-isopropyl-3-[methyl(phenylsulfonyl)amino]benzamide acts as a competitive inhibitor of PKC activity, binding to the ATP-binding site on the enzyme. This prevents the phosphorylation of downstream substrates, leading to a reduction in cellular signaling and downstream effects.
Biochemical and Physiological Effects
In addition to its effects on cancer cells and immune cells, N-isopropyl-3-[methyl(phenylsulfonyl)amino]benzamide has been shown to have a range of other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and to reduce blood pressure in animal models. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-isopropyl-3-[methyl(phenylsulfonyl)amino]benzamide is its selectivity for PKC enzymes, which allows for targeted inhibition of specific signaling pathways. However, its potency and selectivity may also make it difficult to use in vivo, as high doses may be required to achieve therapeutic effects. Additionally, its effects on other cellular processes may limit its use in certain experimental contexts.
Orientations Futures
There are several potential future directions for research on N-isopropyl-3-[methyl(phenylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of PKC enzymes, which may have improved therapeutic potential. Another area of interest is the investigation of the effects of N-isopropyl-3-[methyl(phenylsulfonyl)amino]benzamide on other cellular processes, such as autophagy and mitochondrial function. Finally, there is potential for the use of N-isopropyl-3-[methyl(phenylsulfonyl)amino]benzamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance treatment efficacy.
Applications De Recherche Scientifique
N-isopropyl-3-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. In cancer research, it has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation research, N-isopropyl-3-[methyl(phenylsulfonyl)amino]benzamide has been shown to reduce the production of inflammatory cytokines and chemokines, and to inhibit the activation of immune cells such as macrophages and T cells. This suggests that it may have potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13(2)18-17(20)14-8-7-9-15(12-14)19(3)23(21,22)16-10-5-4-6-11-16/h4-13H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNKBIPPXOEHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)N(C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B4462781.png)
![2-isopropyl-1-[(4-methoxy-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B4462784.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B4462794.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B4462799.png)
![2-({3-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzamide](/img/structure/B4462804.png)
![[3-amino-4-(difluoromethyl)-6-methylthieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B4462807.png)
![N-(3,5-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4462815.png)

![6-(3-chlorophenyl)-3-(1-pyrrolidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4462826.png)

![7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4462848.png)
![2-[3-(ethylthio)-1H-1,2,4-triazol-5-yl]-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4462855.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[4-(5-fluoro-2-methoxyphenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4462867.png)